molecular formula C13H13N3O2 B1425835 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid CAS No. 1271189-38-8

3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid

Cat. No. B1425835
M. Wt: 243.26 g/mol
InChI Key: MDJFNGBAXBUZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid” is a chemical compound with the CAS Number: 1271189-38-8 . It has a molecular weight of 243.27 and its molecular formula is C13H13N3O2 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13N3O2/c1-9-5-6-14-13(16-9)15-8-10-3-2-4-11(7-10)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16) .


Physical And Chemical Properties Analysis

This compound is a powder and is stored at 4 degrees Celsius . Its molecular weight is 243.26 and its molecular formula is C13H13N3O2 .

Scientific Research Applications

Structural and Physicochemical Properties

The research explored the structural and physicochemical properties of triorganostannyl esters derived from aminobenzoic acids, similar to 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid. The focus was on understanding the coordination to metal centers and its impact on photophysical properties and ligand conformation. Advanced techniques like X-ray crystallography and spectroscopy were employed for this investigation, highlighting the chemical's significance in material science and coordination chemistry (Tzimopoulos et al., 2010).

Supramolecular Chemistry

A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents were synthesized. The study focused on balancing hydrogen-bond donors and acceptors, showcasing the importance of 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid in forming self-complementary hydrogen-bonding motifs and secondary interactions. This research is crucial for understanding molecular recognition and assembly in supramolecular chemistry (Aakeröy et al., 2007).

Metal Coordination and Framework Structures

Research demonstrated the coordination of 3-(3-methylpyridin-4-yl)benzoic acid with various metal ions, resulting in coordination polymers with distinctive packing and porosity. The study underscores the role of 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid in tuning the packing, interpenetration, and porosity of network structures, pivotal in materials science, especially in the design of porous materials for applications like gas adsorption and catalysis (Tian et al., 2020).

Luminescence and Stimuli-Responsive Properties

The compound's derivatives exhibited notable luminescence in solutions and solid state, forming nano-aggregates with enhanced emission. This finding is significant for the development of luminescent materials and studying the properties of stimuli-responsive compounds, pivotal in the fields of material science and sensor technology (Srivastava et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-[[(4-methylpyrimidin-2-yl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-5-6-14-13(16-9)15-8-10-3-2-4-11(7-10)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJFNGBAXBUZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NCC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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